1-bromo-3-phenylbicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
CAS No. |
112043-92-2 |
|---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H11Br/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
GAYLHOPBARFKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane
Substitution Reactions at the Bromine Center
The bridgehead position of the BCP core presents a unique chemical environment, influencing the pathways of substitution reactions.
Nucleophilic Displacement Pathways on Bridgehead BCPs
Direct nucleophilic substitution at the bridgehead carbon of BCP halides is challenging. Bicyclo[1.1.1]pentyl cations are generally unstable, making an S_N1-type mechanism unfavorable. thieme-connect.com However, the reactivity is highly dependent on the nature of the nucleophile and the substituent at the other bridgehead position. For instance, 1,3-diiodobicyclo[1.1.1]pentane is more reactive than its trifluoromethyl-substituted counterpart, undergoing substitution with nitrogen bases and sodium methoxide. acs.org In the case of 1-bromo-3-phenylbicyclo[1.1.1]pentane, while direct S_N2 displacement is sterically hindered, reactions can proceed through alternative pathways, including those involving radical intermediates or organometallic species.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound, enabling the formation of new carbon-carbon bonds. rsc.orgresearchgate.net
Suzuki Coupling: This reaction pairs the BCP halide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating BCP-aryl compounds. nih.govmdpi.com While methods exist for coupling BCP boronates with aryl halides, the direct use of this compound as the electrophilic partner is also a viable strategy. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. mdpi.comnih.gov
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of an alkyne group at the bridgehead position by reacting this compound with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org This method provides access to 1-alkynyl-3-phenylbicyclo[1.1.1]pentanes, which are valuable building blocks in materials science and medicinal chemistry. thieme-connect.com
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | This compound, Arylboronic acid | Pd catalyst, Base | 1-Aryl-3-phenylbicyclo[1.1.1]pentane |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 1-Alkynyl-3-phenylbicyclo[1.1.1]pentane |
Radical Reactions and Reductive Dehalogenation (e.g., Triethylborane-Promoted Dehalogenation)
Radical reactions offer a distinct avenue for the transformation of this compound. The C-Br bond can undergo homolytic cleavage to generate a bridgehead BCP radical. thieme-connect.com
Triethylborane-Promoted Dehalogenation: Triethylborane (B153662) can initiate the reductive dehalogenation of this compound. nih.govox.ac.uk This process is useful for converting the bromo-substituted BCP to the parent phenyl-substituted BCP. nih.govox.ac.ukresearchgate.net This reaction highlights the utility of radical-based methods for modifying the BCP core under mild conditions. nih.gov
Reactions Involving the Phenyl Moiety
The phenyl ring of this compound is also amenable to a variety of chemical transformations.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The BCP cage acts as a substituent on the phenyl ring, directing incoming electrophiles primarily to the para and ortho positions. The specific reaction conditions and the nature of the electrophile will determine the regioselectivity and yield of the substitution.
Directed Functionalization Strategies of the Phenyl Substituent
Directed functionalization strategies enable precise modification of the phenyl ring. These methods often involve the installation of a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. nih.gov While direct C-H functionalization of the BCP core itself has been a subject of study, similar principles can be applied to the phenyl substituent. nih.gov For instance, a directing group placed on the phenyl ring can guide the introduction of substituents at specific positions, offering a powerful tool for the synthesis of complex BCP-containing molecules.
Modifications and Derivatizations of the Bicyclo[1.1.1]pentane Core
The unique strained structure of the bicyclo[1.1.1]pentane (BCP) cage in this compound offers a rigid three-dimensional scaffold that has garnered significant interest, particularly as a bioisostere for the para-substituted benzene (B151609) ring. nih.govnih.govbldpharm.com The reactivity of the bridgehead bromide provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications are crucial for fine-tuning the physicochemical properties of BCP-containing molecules in fields such as medicinal chemistry and materials science. nih.govnih.gov
Introduction of Carbonyl and Alcohol Functionalities
The conversion of the bridgehead bromide in 1-bromo-3-substituted BCPs into carbonyl and alcohol functionalities represents a fundamental set of transformations for elaborating the BCP core. These functional groups serve as key intermediates for further derivatization.
A primary route to these functionalities involves a lithium-halogen exchange reaction. Treatment of a 1-bromo-BCP derivative with an organolithium reagent, such as tert-butyllithium, at low temperatures generates a highly reactive bridgehead BCP-lithium species. This intermediate can be trapped with various electrophiles to introduce carbonyl or alcohol groups. For instance, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Similarly, quenching the lithiated BCP with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively. This "late-stage" approach provides straightforward access to diverse BCP structures. nih.gov
Another powerful method involves the use of triethylborane, which can promote the conversion of BCP halides into other derivatives, including carbonyls and alcohols. rsc.org Furthermore, radical-based methods have been developed for the synthesis of BCP-ketones. One such approach employs tert-butyl hydrogen peroxide (TBHP) under blue light to generate acyl radicals from aldehydes, which then react with the BCP scaffold. keaipublishing.com This metal-free method proceeds at room temperature and tolerates a variety of functional groups. keaipublishing.com
Below is a table summarizing representative transformations for introducing carbonyl and alcohol functionalities to the BCP core, based on general reactions applicable to 1-bromo-3-substituted BCPs.
| Starting Material Type | Reagents | Product Functionality | Ref. |
| 1-Bromo-3-R-BCP | 1. t-BuLi2. CO₂3. H₃O⁺ | Carboxylic Acid | nih.gov |
| 1-Bromo-3-R-BCP | 1. t-BuLi2. R'CHO3. H₃O⁺ | Secondary Alcohol | nih.gov |
| 1-Bromo-3-R-BCP | 1. t-BuLi2. R'C(O)R''3. H₃O⁺ | Tertiary Alcohol | nih.gov |
| Aldehyde + Propellane | TBHP, Blue Light | Ketone | keaipublishing.com |
| BCP-diacid | SOCl₂, MeOH | Methyl Ester | nih.gov |
Synthesis of Heterocyclic and Organometallic Adducts
The bridgehead C–Br bond in this compound is a key anchor point for creating bonds to both heterocycles and metals. These transformations significantly expand the chemical space accessible from BCP scaffolds.
Organometallic Adducts: The generation of organometallic BCP reagents is a common strategy. As mentioned previously, lithium-halogen exchange of a 1-bromo-BCP yields a BCP-lithium species. nih.gov This intermediate is a powerful nucleophile but can also be readily transmetalated to form other organometallic adducts. For example, reaction with zinc chloride (ZnCl₂) produces a BCP-organozinc reagent, which is a valuable partner in palladium-catalyzed cross-coupling reactions like the Negishi coupling. rsc.org These organometallic species serve as versatile building blocks for further functionalization.
Heterocyclic Adducts: The synthesis of BCP-heterocycle conjugates is of high interest in medicinal chemistry. nih.gov This can be achieved through several routes. Palladium-catalyzed cross-coupling reactions are a mainstay. For instance, a 1-bromo-BCP can undergo Suzuki coupling with a heterocyclic boronic acid or Buchwald-Hartwig amination with a nitrogen-containing heterocycle.
Alternatively, the lithiated BCP intermediate can be reacted with heterocyclic electrophiles. A notable development is the use of twofold radical functionalization, where a radical addition to [1.1.1]propellane first generates an iodo-BCP, which can then be functionalized via a Giese reaction to attach various groups, including heterocycles. researchgate.net The synthesis of sulfur-substituted BCPs has been achieved by reacting heterocyclic thiols with [1.1.1]propellane in the presence of an electrophilic iodine source like N-iodosuccinimide (NIS), a method that addresses the low reactivity of some heterocyclic thiols in standard radical reactions. liverpool.ac.uk
The table below showcases general methods for synthesizing these adducts.
| Reaction Type | BCP Reagent | Coupling Partner/Reagent | Product Type | Ref. |
| Transmetalation | 1-Lithio-3-phenyl-BCP | ZnCl₂ | BCP-Zinc Chloride | rsc.org |
| Negishi Coupling | BCP-Zinc Halide | Heteroaryl-Iodide, Pd catalyst | BCP-Heterocycle | rsc.org |
| Iodo-sulfenylation | [1.1.1]Propellane | Heterocyclic Thiol, NIS | BCP-Thioether | liverpool.ac.uk |
| Bridgehead Lithiation | 1-Bromo-3-R-BCP | Heterocyclic Electrophile | BCP-Heterocycle | nih.gov |
Ring-Opening Reactions and Skeletal Rearrangements of Strained BCPs
The bicyclo[1.1.1]pentane core is characterized by significant ring strain. Despite this, the cage is remarkably kinetically stable. Most synthetic transformations involving BCPs proceed with the retention of the bicyclic framework. google.com Reactions involving the opening or rearrangement of the BCP skeleton are far less common than functionalization at the bridgehead positions and typically require specific conditions or highly reactive precursors.
The vast majority of ring-opening reactions in this chemical family start not from a substituted BCP, but from its highly strained precursor, [1.1.1]propellane. The central bond in propellane is exceptionally reactive towards radical and ionic reagents, leading to either 1,3-disubstituted BCPs or ring-opened cyclobutane (B1203170) derivatives. thieme-connect.comacs.org For example, a copper-catalyzed reaction of [1.1.1]propellane with terminal alkynes results in a ring-opening that produces cyclobutane-containing allenes. acs.org
Skeletal rearrangements of pre-formed and substituted BCPs like this compound are not widely documented in the literature, underscoring the scaffold's stability. Synthetic strategies are more commonly focused on building the BCP core or functionalizing it, rather than deconstructing it. However, skeletal editing approaches have been developed to convert related strained ring systems into BCPs. For instance, azabicyclo[2.1.1]hexanes can be converted to bridge-functionalized BCPs through a diradical-mediated C-C bond formation, showcasing a type of skeletal interconversion within related bioisosteric families. escholarship.org While this is a rearrangement towards a BCP, it provides insight into the thermodynamics and potential pathways of strained-ring chemistry. Direct, synthetically useful ring-opening or rearrangement reactions starting from a stable, substituted BCP remain a significant challenge and an area for future exploration.
Theoretical and Computational Investigations of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane and Its Congeners
Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics
The BCP scaffold is characterized by its remarkable topology and considerable strain. springernature.com Quantum chemical analyses have been instrumental in understanding the unusual bonding characteristics within this framework. The bridgehead carbon atoms in BCPs exhibit inverted geometries, leading to a high degree of s-character in the exocyclic bonds and significant p-character in the bonds forming the cage. This electronic arrangement influences the reactivity and properties of substituted BCPs.
In 1-bromo-3-phenylbicyclo[1.1.1]pentane, the electronic nature of the BCP scaffold is significantly influenced by the substituents at the bridgehead positions. nih.gov The phenyl group, with its π-system, can engage in electronic communication with the BCP cage. The bromine atom, being electronegative, introduces a dipole and alters the electronic distribution within the molecule.
Computational studies have shown that the BCP framework can sustain a developing positive charge at a tertiary site across the entire structure during a reaction. springernature.com This delocalization of charge is a key factor in determining the regioselectivity of certain reactions. The electronic properties of the BCP core are crucial for its function as a bioisostere, a chemical substituent that can replace another group in a biologically active compound without significantly altering its biological activity. nih.gov
Computational Studies of Strain Energy and Conformational Landscapes of BCPs
The conformational landscapes of BCPs are also a subject of computational investigation. While the BCP core itself is rigid, the orientation of substituents can lead to different conformers. For this compound, the rotation of the phenyl group relative to the BCP cage would be a key conformational variable. Computational methods can predict the relative energies of these conformers and the barriers to their interconversion.
A study on multisubstituted BCPs revealed that halogen-alkyl and halogen-halogen interactions can be significant in shaping the potential energy surfaces of these molecules. researchgate.net These non-covalent interactions play a crucial role in determining the preferred conformations and crystal packing of BCP derivatives.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving BCPs. sumitomo-chem.co.jpmdpi.com DFT calculations allow researchers to map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby understanding the feasibility and selectivity of different reaction pathways. rsc.orgpku.edu.cn
For instance, DFT calculations have been used to study the functionalization of BCPs. In one study, computational analysis revealed why a particular C-H functionalization reaction occurred selectively at the tertiary C-H bond of the BCP scaffold. springernature.com The calculations showed that the transition state leading to this product was energetically more favorable.
The synthesis of BCP derivatives often involves the ring-opening of [1.1.1]propellane. edandersonchem.org DFT calculations have been employed to understand the reactivity of this highly strained precursor. These studies have helped to explain the omniphilic nature of [1.1.1]propellane and to develop more efficient synthetic methodologies. edandersonchem.org Furthermore, DFT has been used to investigate the mechanism of nickel-catalyzed cross-coupling reactions to form BCP-aryl compounds, providing insights into the role of electron donor-acceptor complexes. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
While DFT is excellent for studying individual molecules and reaction steps, molecular dynamics (MD) simulations can provide insights into the behavior of larger systems over time, including intermolecular interactions in the solid state or in solution.
A systematic study of non-covalent interactions in a series of BCP derivatives using X-ray analysis and computational tools revealed the importance of halogen and hydrogen bonds in their crystal packing. nih.gov For example, in the crystal structure of 1,3-diiodobicyclo[1.1.1]pentane, no halogen bonding was observed; however, the addition of a co-former activated these interactions. nih.gov
In a BCP derivative containing both a phenyl and a BCP group, a C-H···π interaction was observed between a hydrogen on the BCP methylene (B1212753) bridge and the phenyl ring of an adjacent molecule, leading to the formation of a non-covalently linked assembly. nih.gov Such detailed understanding of intermolecular forces is crucial for designing BCP-based materials with specific properties.
Below is a data table summarizing key computational findings for BCP derivatives:
| Computational Method | System Studied | Key Finding | Reference |
| DFT | C-H functionalization of BCPs | Developing positive charge at the tertiary site is sustained across the whole BCP framework in the transition state. | springernature.com |
| DFT | Chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids | Strain energy dramatically increases with successive chlorination due to non-bonded Cl-Cl repulsions. | researchgate.net |
| DFT | Radical addition to [1.1.1]propellane | The kinetic barrier for radical addition to [1.1.1]propellane is lower than for borylation with a Bpin acceptor. | nih.gov |
| X-ray Analysis & Computational | BCP derivatives | The electronic nature of the BCP scaffold is highly dependent on the bridgehead substituents. | nih.gov |
Spectroscopic and Advanced Structural Characterization Methodologies for Bcp Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Other Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of BCP compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical information regarding the molecular framework and the chemical environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectra of 1,3-disubstituted BCPs are remarkably simple and characteristic. The six methylene (B1212753) protons on the BCP cage are chemically equivalent due to the molecule's high symmetry (D₃h for symmetrically substituted BCPs), typically appearing as a single sharp singlet in the aliphatic region of the spectrum. For a compound like 1-bromo-3-phenylbicyclo[1.1.1]pentane, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), with multiplicities depending on the substitution pattern and coupling to each other. The six bridgehead protons of the BCP core are expected to resonate as a singlet, typically around δ 2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. For this compound, one would expect to see distinct signals for the two bridgehead carbons (C1 and C3), the three methylene bridge carbons (CH₂), and the carbons of the phenyl ring. The bridgehead carbons are particularly noteworthy, appearing at unique chemical shifts that confirm the BCP structure. The carbon attached to the bromine atom (C1) would be shifted downfield relative to the carbon attached to the phenyl group (C3). The three equivalent methylene carbons typically appear as a single resonance.
Interactive Data Table: Predicted NMR Data for this compound This table is based on typical chemical shifts for similarly substituted BCP derivatives. rsc.orgsemanticscholar.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.2-7.5 | Multiplet | Phenyl protons |
| ¹H | ~2.5 | Singlet | 6H, BCP methylene protons |
| ¹³C | ~125-140 | Multiple signals | Phenyl carbons |
| ¹³C | ~55-65 | Singlet | BCP methylene carbons (3C) |
| ¹³C | ~40-50 | Singlet | Bridgehead carbon (C-Ph) |
| ¹³C | ~30-40 | Singlet | Bridgehead carbon (C-Br) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of novel compounds like this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. rsc.org This is particularly crucial for distinguishing between isomers and confirming the successful incorporation of all expected atoms. For this compound (C₁₁H₁₁Br), the presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The BCP cage has characteristic vibrational frequencies that can be used for its identification. The IR and Raman spectra of the parent bicyclo[1.1.1]pentane have been studied in detail. datapdf.com For this compound, the spectra would be a superposition of the vibrations of the BCP core, the phenyl group, and the C-Br bond.
Key expected vibrational bands include:
Phenyl Group: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
BCP Core: C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹, and various cage deformation and rocking modes at lower frequencies.
C-Br Bond: A stretching vibration typically in the range of 500-600 cm⁻¹, which is often weak in the IR spectrum but can be more prominent in the Raman spectrum. researchgate.net
Advanced Analytical Techniques for Purity and Isomeric Analysis
The synthesis of 1,3-disubstituted BCPs can sometimes lead to the formation of isomers or byproducts. Therefore, advanced analytical techniques are crucial for assessing the purity of the final compound.
Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to separate the desired product from any starting materials, reagents, or byproducts. The choice of stationary and mobile phases can be optimized to achieve excellent separation of closely related BCP derivatives. nih.gov
NMR for Isomeric Purity: High-field NMR spectroscopy can be used to detect and quantify small amounts of isomeric impurities. For example, if a synthesis were to yield a mixture of 1,3- and 1,2-disubstituted BCPs, their distinct NMR spectra would allow for their identification and the determination of their relative ratios. acs.org
Melting Point Analysis: For crystalline solids, the melting point provides a good indication of purity. A sharp melting point range is characteristic of a pure compound, whereas a broad melting range often suggests the presence of impurities.
Through the combined application of these spectroscopic and analytical methods, the identity, structure, and purity of this compound can be unequivocally established.
Applications of 1 Bromo 3 Phenylbicyclo 1.1.1 Pentane in Modern Organic Synthesis and Medicinal Chemistry Research
1-Bromo-3-phenylbicyclo[1.1.1]pentane as a Versatile Building Block in Complex Molecule Synthesis
The synthetic utility of this compound stems from the reactivity of the bromine atom, which allows for a variety of coupling and functionalization reactions. This enables the incorporation of the 3-phenylbicyclo[1.1.1]pentyl group into larger, more complex molecular architectures. The development of synthetic methods to access functionalized BCPs has been a significant area of research. nih.govacs.org
One of the primary methods for synthesizing BCP derivatives involves the ring-opening of [1.1.1]propellane. acs.orgfrontiersin.org Radical-mediated processes, in particular, have proven effective for the introduction of various substituents. acs.orgsioc-journal.cn For instance, the atom transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane, often initiated by triethylborane (B153662), provides a route to 1-halo-3-substituted BCPs. rsc.orgnih.govacs.org This methodology demonstrates broad substrate scope and functional group tolerance, making it applicable to the synthesis of complex molecules. rsc.orgnih.gov More recently, photoredox catalysis has been employed to promote the addition of organic halides to [1.1.1]propellane, further expanding the synthetic toolbox for accessing these valuable building blocks. acs.org
The resulting BCP halides, such as this compound, can undergo further transformations. These include dehalogenation to yield the parent phenyl-substituted BCP, or conversion to other functional groups like carbonyls, alcohols, and heterocycles. rsc.orgnih.gov This versatility allows chemists to readily access a diverse range of BCP-containing molecules for various applications.
Bioisosteric Replacement Strategies Utilizing the BCP Scaffold
A major driver for the interest in BCPs is their application as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP scaffold has been successfully employed as a non-classical bioisostere for several common structural motifs in drug molecules. thieme-connect.comiris-biotech.dethieme-connect.com
Non-Classical Phenyl Ring Bioisosteres in Lead Compound Design
The 1,3-disubstituted BCP core is widely recognized as a bioisostere for a para-substituted phenyl ring. thieme-connect.comiris-biotech.dethieme-connect.comresearchgate.net The bridgehead substituents of the BCP cage mimic the 180° vector of a p-substituted arene. nih.gov This geometric similarity allows for the replacement of phenyl rings in bioactive compounds with the BCP moiety, a strategy often termed "escaping from flatland." thieme-connect.comnih.gov This substitution can lead to significant improvements in the physicochemical properties of drug candidates.
The replacement of aromatic rings with sp³-rich scaffolds like BCP can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. iris-biotech.dethieme-connect.com For example, replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in an equipotent compound with markedly improved passive permeability and aqueous solubility. nih.gov This modification led to significantly better oral absorption in preclinical models. nih.gov Similarly, a BCP analog of resveratrol (B1683913) demonstrated enhanced bioavailability and metabolic stability compared to the parent compound. thieme-connect.com
However, it is important to note that the direct replacement of a phenyl ring with a BCP is not always successful. In cases where the aromatic ring plays a crucial role in binding to the biological target through π-π stacking or other specific interactions, substitution with a non-aromatic BCP can lead to a loss of biological activity. nih.govthieme-connect.com
Mimicry of tert-Butyl and Acetylenic Groups for Physicochemical Modulation
Beyond its use as a phenyl ring surrogate, the BCP scaffold can also serve as a bioisostere for tert-butyl and internal alkyne groups. rsc.orgthieme-connect.comthieme-connect.com The rigid, cage-like structure of the BCP core provides a three-dimensional framework that can mimic the steric bulk of a tert-butyl group. nih.gov This was demonstrated in an analog of the drug bosentan, where a monosubstituted BCP successfully replaced a tert-butyl group. nih.gov
The linear geometry of the 1,3-disubstituted BCP also allows it to function as a mimic for internal alkynes. acs.orgchemrxiv.org This substitution can be advantageous in modulating the physicochemical properties of a molecule while maintaining a similar spatial arrangement of substituents.
The ability of the BCP scaffold to act as a versatile bioisostere for these three distinct and widely used chemical groups highlights its importance in modern medicinal chemistry.
Integration into Peptides, Nucleosides, and other Biologically Relevant Scaffolds for Research Applications
The favorable physicochemical properties imparted by the BCP scaffold have led to its incorporation into various biologically relevant molecules beyond traditional small-molecule drugs. The development of methods to synthesize functionalized BCPs has enabled their integration into peptides and nucleoside analogs. rsc.orgresearchgate.net
For instance, a chiral amino acid incorporating a BCP moiety has been synthesized and incorporated into both linear and cyclic antimicrobial peptides. rsc.org In these peptides, the BCP-containing amino acid was used to replace tryptophan residues. rsc.org The resulting peptidomimetics exhibited interesting antimicrobial and hemolytic activity profiles. rsc.org
Furthermore, the synthesis of BCP-containing nucleoside analogs has been reported. nih.gov Given the prevalence of nucleoside analogs in drug design, the incorporation of the BCP fragment opens up new avenues for creating structurally diverse and potentially more effective therapeutic agents. nih.gov The functional group tolerance of modern synthetic methods for BCPs allows for their late-stage introduction into complex biomolecules. acs.org
Exploration of BCP-Containing Analogs in Chemical Probe Development
Chemical probes are essential tools for studying biological systems. The unique properties of the BCP scaffold make it an attractive component in the design of novel chemical probes. For example, BCP-derived building blocks have been developed for use in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds. researchgate.netenamine.net Specifically, BCP-containing azides and terminal alkynes have been synthesized, which are key functional groups for copper-catalyzed azide-alkyne cycloaddition reactions. enamine.net
These BCP-based click chemistry reagents are promising building blocks for creating new probes for medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.net The ability to easily attach the rigid BCP core to various reporter groups or biomolecules through click chemistry facilitates the development of probes for activity-based protein profiling and other applications. researchgate.net
The table below summarizes key applications and findings related to the use of this compound and the broader BCP scaffold.
| Application Area | Key Findings | References |
| Complex Molecule Synthesis | Versatile building block for introducing the phenyl-BCP moiety. | nih.govacs.org |
| Radical-mediated and photoredox-catalyzed methods enable synthesis. | acs.orgrsc.orgnih.gov | |
| Phenyl Ring Bioisostere | Improves physicochemical properties like solubility and metabolic stability. | iris-biotech.dethieme-connect.comnih.gov |
| Can lead to enhanced oral bioavailability. | nih.gov | |
| May result in loss of activity if π-interactions are crucial. | nih.govthieme-connect.com | |
| tert-Butyl & Alkyne Mimic | Serves as a 3D mimic for tert-butyl groups. | nih.gov |
| Mimics the linear geometry of internal alkynes. | acs.orgchemrxiv.org | |
| Integration into Biomolecules | Incorporated into antimicrobial peptides and nucleoside analogs. | rsc.orgnih.gov |
| Late-stage functionalization of complex molecules is possible. | acs.org | |
| Chemical Probe Development | BCP-azides and -alkynes developed for click chemistry. | researchgate.netenamine.net |
| Useful for creating probes for activity-based protein profiling. | researchgate.net |
Future Research Directions and Emerging Trends in Bicyclo 1.1.1 Pentane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of BCPs, including derivatives like 1-bromo-3-phenylbicyclo[1.1.1]pentane , has traditionally relied on methods that can be hazardous or inefficient, often starting from the highly strained and difficult-to-handle precursor, [1.1.1]propellane. nih.gov The future of BCP synthesis lies in developing greener, more efficient, and scalable methods.
Recent advancements have focused on visible-light-driven, metal-free multicomponent reactions. For instance, a sustainable method for synthesizing 1-thiol-3-alkyl BCPs uses electron donor-acceptor (EDA) complex photoactivation, avoiding the need for metal catalysts and additives. rsc.org This approach, which constructs both Csp³-C and Csp³–S bonds in a single step, highlights a move towards more environmentally benign processes. rsc.org Similarly, metal-free, visible-light-induced methods have been developed for creating BCP-ketones from aldehydes, operating at room temperature with high tolerance for sensitive functional groups. keaipublishing.com
Another key area is the use of more stable and easily handled precursors. The use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), an iodine adduct of [1.1.1]propellane, offers a more storable alternative for accessing functionalized BCPs. lboro.ac.uk Furthermore, practical photochemical syntheses are being developed to produce BCPs on a large scale without the need for catalysts or additives, a significant step towards industrial viability. chemrxiv.org
| Method | Key Features | Precursor(s) | Advantages | Reference |
|---|---|---|---|---|
| EDA Complex Photoactivation | Visible-light driven, metal- and additive-free | S-aryl/alkyl benzenethiosulfonates, iodides, [1.1.1]propellane | Sustainable, one-step synthesis of C,S-disubstituted BCPs | rsc.org |
| Visible-Light Induced Acylation | Metal-free, room temperature, blue light | Aldehydes, [1.1.1]propellane, TBHP | Mild conditions, tolerance of oxidation-sensitive groups | keaipublishing.com |
| Nucleophilic Reaction with DIBCP | Utilizes a stable propellane adduct | 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), various nucleophiles | Avoids handling of neat [1.1.1]propellane, good for pyridinium (B92312) salts | lboro.ac.uk |
| Catalyst-Free Photochemical Synthesis | Flow chemistry, 365 nm light | Alkyl/Aryl Iodides, [1.1.1]propellane | Scalable to kilogram quantities, high purity | chemrxiv.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the synthesis of bridgehead-substituted BCPs is becoming more established, future research will increasingly focus on exploring novel reactivity to access previously inaccessible derivatives. This includes the functionalization of the BCP core at the bridge (C2) position and developing new transformations of bridgehead substituents.
One emerging area is the synthesis of 2-substituted BCPs through sequential carbene reactions. This involves a dirhodium-mediated cyclization to form a bicyclo[1.1.0]butane, followed by a photoinduced triplet energy transfer that allows a carbene to add across the strained central C–C bond. chemrxiv.org This methodology provides access to a novel chemical space. chemrxiv.org The development of 1,2-difunctionalized BCPs as mimics for ortho- and meta-substituted arenes represents a significant breakthrough, answering a long-standing challenge in medicinal chemistry. pnas.org
The transformation of existing BCPs is also a fertile ground for research. For example, the development of a general method for the direct etherification of BCP-alcohols, which has been a significant synthetic challenge, was recently achieved using trichloroacetimidate (B1259523) reactivity under acidic conditions. chemrxiv.org Additionally, the generation of BCP radicals from BCP boronates allows for a variety of photoredox transformations to forge new C-C and C-N bonds, demonstrating the synthetic utility of these building blocks. nih.gov An expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine was developed via a metal-free homolytic aromatic alkylation of benzene (B151609), showcasing a versatile approach to potentially useful BCP derivatives. nih.gov
Advanced Applications in Materials Science Research, Polymer Chemistry, and Supramolecular Assemblies
The rigid-rod structure and unique electronic properties of BCPs make them highly attractive for applications beyond pharmaceuticals. researchgate.net Future research will see an expansion of BCPs into advanced materials, polymers, and complex molecular architectures.
In materials science, BCP derivatives are being explored as molecular "Tinkertoy" scaffolding for nanoarchitectures. researchgate.net Their rigidity and ability to facilitate electronic coupling make them suitable for use in molecular wires and other electronic components. researchgate.netnih.gov A recent study demonstrated the on-surface synthesis of polyphenylene wires that incorporate BCP units as electronically isolating scaffolds, providing sub-molecular insights into how these motifs behave on surfaces. nih.gov
In polymer chemistry, [1.1.1]propellane can be polymerized to create novel materials with BCP repeating units, known as [n]staffanes. researchgate.netsemanticscholar.org These polymers possess unique mechanical and thermal properties. The development of BCP-based diphosphine ligands, which are structural isosteres of widely used ligands in catalysis, opens the door to new types of coordination polymers and metal complexes with unique linear geometries. nih.gov These BCP-diphosphine derivatives have been used to create a straight-shaped gold complex and a europium-based coordination polymer. nih.gov
| Application Area | BCP-Based Structure | Key Property/Function | Reference |
|---|---|---|---|
| Molecular Electronics | Polyphenylene wires with BCP units | Acts as a rigid, electronically isolating scaffold | nih.gov |
| Polymer Chemistry | [n]Staffanes (BCP oligomers/polymers) | Rigid-rod polymer backbone, unique mechanical properties | researchgate.netsemanticscholar.org |
| Catalysis / Supramolecular Chemistry | BCP-diphosphine ligands | Linear, rigid ligand geometry for novel metal complexes | nih.gov |
| Nanotechnology | BCP Scaffolding | Component for molecular rotors and nanoarchitectures | researchgate.net |
Computational Design and Prediction of Novel BCP Derivatives with Tailored Properties
As the complexity of target BCP derivatives increases, computational methods will become indispensable for their design and for predicting their properties. Quantum mechanics and other computational tools can guide synthetic efforts by evaluating reaction pathways and predicting the stability and electronic characteristics of novel BCPs.
Computational analysis has already proven crucial in understanding reaction mechanisms, such as the triplet carbene intermediate's addition into a bicyclo[1.1.0]butane C-C bond to form a BCP. chemrxiv.org These studies can show the importance of specific substituents, like a phenyl group, in stabilizing radical intermediates to afford the desired product. chemrxiv.org
Looking forward, state-of-the-art first-principles calculations and structural prediction algorithms will be used to design new BCP derivatives with specific, tailored properties for applications in materials science or as drug candidates. researchgate.net By calculating properties such as electron density, the Laplacian of the electron density, and energy densities, the nature and strength of intermolecular interactions can be evaluated, linking molecular structure to material function. acs.org This predictive power will accelerate the discovery of BCPs with optimal characteristics, reducing the need for extensive empirical screening.
Integration of Artificial Intelligence and Machine Learning in BCP Synthesis and Design
The next frontier in BCP chemistry involves the integration of artificial intelligence (AI) and machine learning (ML). These powerful tools can analyze vast datasets of chemical reactions and molecular properties to predict optimal synthetic routes, reaction conditions, and novel molecular designs.
AI and ML models can be trained to identify patterns in reactivity that are not obvious to human chemists, thereby suggesting new and more efficient pathways to complex BCPs like This compound . This approach can significantly shorten the development cycle for new BCP-containing molecules.
A pioneering example is the use of AI in chemical reaction design and discovery, which has already been applied to the development of BCP-based ligands. nih.gov As more data on BCP synthesis and properties become available, the predictive accuracy of these models will improve, enabling the de novo design of BCP derivatives with precisely defined functionalities. This data-driven approach will revolutionize how chemists approach the synthesis of these valuable compounds, making their incorporation into drugs and materials more routine and efficient.
Q & A
Q. What are the common synthetic routes for 1-bromo-3-phenylbicyclo[1.1.1]pentane?
Methodological Answer: Synthesis strategies often leverage radical bromination or photochemical methods. For example:
- Radical bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to functionalize the bicyclo[1.1.1]pentane core .
- Photochemical reactions : UV light activates intermediates like [1.1.1]propellane, enabling bromine and phenyl group insertion via radical pathways .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and stoichiometry to minimize side products. Yields typically range from 40–75% depending on substituent steric effects .
Q. How is the structure of bicyclo[1.1.1]pentane derivatives characterized?
Methodological Answer:
- NMR spectroscopy : and NMR identify bridgehead proton environments (δ 2.5–3.5 ppm) and strained carbon centers .
- X-ray crystallography : Resolves the unique three-dimensional cage structure, confirming bond angles (~90°) and strain energy (~70 kcal/mol) .
- Computational analysis : Density Functional Theory (DFT) calculates strain and electronic effects, aiding in predicting reactivity .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom acts as a leaving group, enabling:
- Suzuki-Miyaura coupling : React with arylboronic acids using Pd catalysts (e.g., Pd(PPh)) in THF/water mixtures. Steric hindrance at the bridgehead may reduce efficiency (~50% yield) .
- Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (KCO, DMF), though strain can lead to ring-opening side reactions .
- Mechanistic insight : Kinetic studies reveal slower substitution rates compared to linear alkanes due to restricted transition-state geometry .
Q. What challenges arise in regioselective functionalization of bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
- Steric constraints : The compact structure limits access to secondary bridge positions, favoring tertiary bridgehead reactions .
- Electronic effects : Electron-withdrawing groups (e.g., phenyl) deactivate the core, requiring stronger electrophiles or harsher conditions for secondary substitutions .
- Strategies : Use directing groups (e.g., carboxylic acids) or transition-metal catalysis to enhance selectivity. Recent work demonstrates Rh-catalyzed C–H activation for arylations .
Q. How does the phenyl group impact bioisosteric replacement in drug design?
Methodological Answer:
- Pharmacokinetic benefits : The phenyl-bicyclo[1.1.1]pentane hybrid mimics aromatic systems while improving solubility (LogP reduction by ~1 unit) and metabolic stability .
- Case study : In IDO1 inhibitors, bicyclo[1.1.1]pentane-phenyl hybrids show 10-fold higher plasma stability than pure aromatic analogs .
- Structural validation : Molecular docking confirms similar binding poses to phenyl rings in target proteins (e.g., kinases), with RMSD < 1.0 Å .
Contradictions and Resolutions
- Reaction pathway ambiguity : Some studies report radical intermediates in bromination , while others propose ionic mechanisms under basic conditions . Resolution: Use radical traps (TEMPO) or isotopic labeling to clarify mechanisms.
- Bioisostere efficacy : While bicyclo[1.1.1]pentane improves solubility, certain targets (e.g., GABA receptors) require precise spatial alignment, necessitating SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
